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Compound of Interest

Compound Name: 2,6-Difluoro-4-iodobenzaldehyde

Cat. No.: B1392979

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-iodobenzaldehyde is a halogenated aromatic aldehyde with the chemical
formula C7HsF210.[1][2] Its molecular weight is 268.00 g/mol .[1] This compound serves as a
valuable building block in organic synthesis, particularly in the development of pharmaceuticals
and functional materials, owing to its unique substitution pattern that offers multiple reaction
sites. The presence of two fluorine atoms, an iodine atom, and an aldehyde group on the
benzene ring imparts distinct chemical and spectroscopic properties. This guide provides an in-
depth analysis of the expected spectroscopic data for 2,6-Difluoro-4-iodobenzaldehyde,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to
aid researchers in its identification, characterization, and utilization.

While a comprehensive set of experimentally-verified spectra for this specific molecule is not
readily available in published literature or public databases, this guide will leverage data from
analogous compounds and established principles of spectroscopic interpretation to provide a
robust predictive analysis.

Molecular Structure and Key Features

The structure of 2,6-Difluoro-4-iodobenzaldehyde features a benzaldehyde core with fluorine
atoms at positions 2 and 6, and an iodine atom at position 4. This substitution pattern leads to a
Cz2v symmetry in the molecule, which will be reflected in its spectroscopic signatures.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2,6-
Difluoro-4-iodobenzaldehyde, 'H NMR, 13C NMR, and *°F NMR are particularly informative.

'H NMR Spectroscopy

Expected Spectral Data:

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
_ Aldehydic proton (-
~10.3 Triplet (t) 1H
CHO)
Aromatic protons (H-
~7.8 Doublet (d) 2H
3, H-5)
Interpretation:

The *H NMR spectrum is expected to be relatively simple. The aldehydic proton will appear as
a downfield signal, typically around 10.3 ppm, due to the strong deshielding effect of the
carbonyl group. This signal is expected to be a triplet due to coupling with the two equivalent
fluorine atoms at the ortho positions (*JHF).

The two aromatic protons at positions 3 and 5 are chemically equivalent due to the molecule's
symmetry. They are expected to appear as a single doublet in the downfield region, likely
around 7.8 ppm. The deshielding is caused by the electron-withdrawing nature of the aldehyde,
fluorine, and iodine substituents. The splitting into a doublet would be due to coupling with the
adjacent fluorine atoms (3JHF).

3C NMR Spectroscopy

Expected Spectral Data:

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1392979?utm_src=pdf-body
https://www.benchchem.com/product/b1392979?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1392979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8) ppm Assighment

~188 Aldehydic carbon (C=0)

~163 (dd) C-2, C-6 (C-F)

~135 (t) C-3,C-5

~120 (t) c-1

~95 C-4 (C-I)
Interpretation:

The 13C NMR spectrum will provide valuable information about the carbon framework. The
aldehydic carbonyl carbon is expected to be the most downfield signal, around 188 ppm. The
carbons directly bonded to the highly electronegative fluorine atoms (C-2 and C-6) will also be
significantly downfield, expected around 163 ppm, and will appear as a doublet of doublets due
to one-bond and three-bond C-F coupling. The aromatic carbons C-3 and C-5 will be equivalent
and are predicted to be around 135 ppm, appearing as a triplet due to coupling with the two
neighboring fluorine atoms. The carbon bearing the aldehyde group (C-1) is expected around
120 ppm and will likely be a triplet due to coupling with the two ortho fluorine atoms. The
carbon attached to the iodine atom (C-4) will be the most upfield of the aromatic signals,
around 95 ppm, due to the "heavy atom effect" of iodine.

9F NMR Spectroscopy

Expected Spectral Data:

Chemical Shift (6) ppm Multiplicity Assignment
~-100to0 -120 Singlet Aromatic Fluorines (F-2, F-6)
Interpretation:

The °F NMR spectrum will show a single signal for the two equivalent fluorine atoms. The
chemical shift is expected to be in the typical range for aryl fluorides, between -100 and -120
ppm relative to CFCls. The signal is expected to be a singlet as there are no other fluorine
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atoms to couple with. Long-range coupling to the aldehydic and aromatic protons might be
observed with high-resolution instrumentation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Salient Peaks:

Wavenumber (cm—?) Intensity Assignment

C-H stretch of aldehyde (Fermi

~2850 & ~2750 Medium doublets)
~1710 Strong C=0 stretch of aldehyde
~1600, ~1470 Medium-Strong C=C stretching in aromatic ring
~1250 Strong C-F stretch
~850 Strong C-H out-of-plane bending
~700 Medium C-I stretch

Interpretation:

The IR spectrum of 2,6-Difluoro-4-iodobenzaldehyde will be characterized by a strong
absorption band around 1710 cm~?* corresponding to the C=0 stretching of the aromatic
aldehyde. The characteristic C-H stretching of the aldehyde proton will likely appear as two
weak to medium bands (Fermi doublets) around 2850 cm~* and 2750 cm~1. The aromatic C=C
stretching vibrations will be observed in the 1600-1470 cm~1 region. A strong band due to the
C-F stretching is expected around 1250 cm~1. The C-I stretching vibration is expected to
appear at a lower wavenumber, typically around 700 cm~1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.
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Expected Fragmentation Pattern:

e Molecular lon (M*): The mass spectrum should show a prominent molecular ion peak at m/z
= 268, corresponding to the molecular weight of the compound (C7Hs3F210).

o M-1 Peak: A peak at m/z = 267, resulting from the loss of the aldehydic hydrogen atom ([M-
H]+).

e M-29 Peak: A peak at m/z = 239, corresponding to the loss of the formyl group ([M-CHO]*).
 lodine Isotope: The presence of iodine (*271) will result in a characteristic isotopic pattern.

o Other Fragments: Other fragments may be observed due to the loss of fluorine or other parts
of the molecule.

Interpretation:

The mass spectrum will confirm the molecular weight of the compound. The fragmentation
pattern will be consistent with the structure of a substituted benzaldehyde, with initial losses of
the aldehyde hydrogen and the entire formyl group being prominent. The presence of iodine
will be readily identifiable from its monoisotopic nature.

Experimental Protocols

While specific experimental data for 2,6-Difluoro-4-iodobenzaldehyde is not provided in the
search results, general protocols for acquiring NMR, IR, and MS data are well-established.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of 2,6-Difluoro-4-iodobenzaldehyde
in a suitable deuterated solvent (e.g., CDCls, DMSO-de) in an NMR tube.

e Instrument Setup: Place the NMR tube in the spectrometer.

» Data Acquisition: Acquire H, 13C, and *°*F NMR spectra using standard pulse sequences. For
13C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum and
improve the signal-to-noise ratio.
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Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction) to obtain the final spectra.

Analysis: Integrate the peaks in the *H NMR spectrum and determine the chemical shifts and
coupling constants for all spectra.

IR Spectroscopy Protocol

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of
the compound with dry KBr powder and pressing it into a thin disk. Alternatively, an ATR-
FTIR spectrometer can be used with the neat solid.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm™1,

Analysis: Identify the characteristic absorption bands and assign them to the corresponding
functional groups.

Mass Spectrometry Protocol

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid
chromatography (LC-MS).

lonization: lonize the sample using an appropriate method, such as electron ionization (El) or
electrospray ionization (ESI).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio.

Detection: Detect the ions to generate the mass spectrum.

Analysis: Determine the molecular weight from the molecular ion peak and analyze the
fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow
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Caption: Workflow for the spectroscopic analysis of 2,6-Difluoro-4-iodobenzaldehyde.

Conclusion

The spectroscopic analysis of 2,6-Difluoro-4-iodobenzaldehyde provides a clear and detailed
picture of its molecular structure. The predicted NMR, IR, and MS data, based on established
principles and comparison with analogous compounds, offer a reliable guide for the

identification and characterization of this important synthetic building block. Researchers and
drug development professionals can utilize this information to confirm the identity and purity of
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their samples, as well as to understand the electronic and structural features that govern its
reactivity. The availability of robust analytical data is crucial for ensuring the quality and
reproducibility of research and development efforts in the chemical and pharmaceutical
sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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